Cas no 1214869-37-0 (4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide)

This compound is a complex organic molecule characterized by multiple functional groups. Its structure includes an amide linkage connecting a butanamide chain and a 2-(phenylethenesulfonamido) moiety to a substituted propyl group derived from 3-oxopropylpyrrolidine. A methylsulfanyl group is attached at the butanamide's C4 position. Key advantages likely stem from its structural diversity: the presence of multiple heteroatoms (sulfur, nitrogen), functional groups (amide, ketone, sulfonamide), and potential stereocenters (implied by pyrrolidinyl ring). This combination makes it potentially valuable as a versatile synthetic intermediate or building block for further chemical transformations or medicinal chemistry applications requiring multi-functional scaffolds.
4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide structure
1214869-37-0 structure
Product name:4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide
CAS No:1214869-37-0
MF:C20H29N3O4S2
MW:439.591962575912
CID:6057501
PubChem ID:42917700

4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide Chemical and Physical Properties

Names and Identifiers

    • Z62846326
    • 1214869-37-0
    • 4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
    • EN300-26589290
    • 4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide
    • Inchi: 1S/C20H29N3O4S2/c1-28-15-10-18(20(25)21-12-9-19(24)23-13-5-6-14-23)22-29(26,27)16-11-17-7-3-2-4-8-17/h2-4,7-8,11,16,18,22H,5-6,9-10,12-15H2,1H3,(H,21,25)/b16-11+
    • InChI Key: YMUGSKIZFYOMLA-LFIBNONCSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC(C(NCCC(N1CCCC1)=O)=O)CCSC)(=O)=O

Computed Properties

  • Exact Mass: 439.15994876g/mol
  • Monoisotopic Mass: 439.15994876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 11
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 129Ų

4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26589290-0.05g
4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide
1214869-37-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide

Introduction to Compound with CAS No 1214869-37-0 and Product Name: 4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide

The compound with the CAS number 1214869-37-0 and the product name 4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates several key functional groups, including a methylsulfanyl group, a pyrrolidin-1-yl moiety, and a phenylethenesulfonamido moiety, which contribute to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent pharmacological effects. The compound in question has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases. One of the most notable features of this compound is its ability to interact with biological targets in a highly specific manner. This specificity is largely attributed to the presence of the pyrrolidin-1-yl group, which is known to enhance binding affinity to certain protein targets.

Recent research has demonstrated that compounds containing the methylsulfanyl group often exhibit significant biological activity. This group is known to modulate enzyme activity and receptor binding, making it a valuable component in the design of novel therapeutic agents. The phenylethenesulfonamido moiety further contributes to the compound's pharmacological profile by enhancing its solubility and bioavailability. These properties make it an attractive candidate for further development as a drug candidate.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques has allowed researchers to optimize the yield and purity of the final product. This has been crucial in ensuring that the compound meets the stringent requirements for pharmaceutical applications. The synthesis process also highlights the importance of collaboration between chemists and biologists, as it requires a deep understanding of both organic chemistry and biological systems.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that compounds with similar structural features can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The pyrrolidin-1-yl group, in particular, has been identified as a key factor in modulating neurotransmitter activity, making it a promising target for further investigation.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Inflammatory responses are mediated by a complex interplay of cellular signaling pathways, many of which involve sulfonamide-based compounds. The presence of the phenylethenesulfonamido moiety in this compound suggests that it may be able to modulate these pathways effectively. This could lead to new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The development of this compound also underscores the importance of computational chemistry in modern drug discovery. By using computer modeling techniques, researchers can predict how different molecular structures will interact with biological targets. This allows for the rapid screening of potential drug candidates before they are synthesized in the laboratory. Such approaches have significantly reduced the time and cost associated with drug development.

In conclusion, the compound with CAS number 1214869-37-0 and product name 4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide represents a significant advancement in pharmaceutical research. Its unique molecular structure and potent biological activities make it a promising candidate for further development as a therapeutic agent. The ongoing research into this compound and similar molecules continues to push the boundaries of what is possible in drug discovery and development.

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